Hydrogen-Bond Donor Count: N1-Methyl Substitution Eliminates One HBD Compared to N1-H and N3-H Analogs
The target compound possesses zero hydrogen-bond donors (HBD = 0) due to full substitution at both N1 (methyl) and N3 (cyclopropyl). This distinguishes it from its closest regioisomer 1-cyclopropyl-6,7-difluoro-8-methyl-1H-quinazoline-2,4-dione (HBD = 1, N3-H), and from 3-cyclopropyl-6,7-difluoro-1H-quinazoline-2,4-dione (HBD = 2, both N1-H and N3-H) [1]. Zero HBD count is associated with improved passive membrane permeability and reduced susceptibility to Phase II glucuronidation compared to analogs bearing free NH groups [2].
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | 1-cyclopropyl-6,7-difluoro-8-methyl-1H-quinazoline-2,4-dione: HBD = 1; 3-cyclopropyl-6,7-difluoro-1H-quinazoline-2,4-dione: HBD = 2 |
| Quantified Difference | ΔHBD = −1 to −2 relative to in-class analogs |
| Conditions | Calculated from chemical structure according to Lipinski rules |
Why This Matters
For procurement decisions in lead optimization programs, a compound with HBD = 0 offers inherently superior passive permeability and potential for oral bioavailability compared to NH-bearing analogs, reducing the need for additional prodrug strategies.
- [1] Kuujia.com. CAS 2320575-98-0: InChI Key PBWINVHZVXVGCF-UHFFFAOYSA-N (SMILES: CN1C2=CC(=C(C=C2C(=O)N(C1=O)C3CC3)F)F). Accessed May 2026. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
